5-chloro-4-[({[(isopropylamino)carbonyl]oxy}imino)methyl]-1,3-dimethyl-1H-pyrazole
Description
The compound 5-chloro-4-[({[(isopropylamino)carbonyl]oxy}imino)methyl]-1,3-dimethyl-1H-pyrazole is a pyrazole derivative characterized by a chloro substituent at position 5, methyl groups at positions 1 and 3, and a functionalized iminomethyl group at position 2. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O2/c1-6(2)13-10(16)17-12-5-8-7(3)14-15(4)9(8)11/h5-6H,1-4H3,(H,13,16)/b12-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMCMPHAPMVBQQ-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOC(=O)NC(C)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/OC(=O)NC(C)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-4-[({[(isopropylamino)carbonyl]oxy}imino)methyl]-1,3-dimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
- Chemical Formula : C10H15ClN4O2
- Molecular Weight : 258.7 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of pyrazole derivatives often relates to their ability to interact with various biological targets. The specific mechanism of action for this compound is not extensively documented; however, pyrazole compounds are known to act on:
- Enzymatic Inhibition : Many pyrazoles inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Antibacterial Activity : Certain derivatives exhibit selective activity against resistant bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Biological Activity Overview
The following table summarizes the reported biological activities associated with pyrazole derivatives, including this compound:
Case Studies and Research Findings
-
Antibacterial Efficacy :
A study demonstrated that certain pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values below 1 µg/ml against MRSA and vancomycin-resistant enterococci (VRE). These compounds were effective in disrupting biofilms formed by these bacteria, which are often resistant to conventional treatments . -
Anti-inflammatory Properties :
Research indicated that pyrazole derivatives could significantly reduce inflammation in animal models by inhibiting COX enzymes. This suggests a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs), providing a potential pathway for therapeutic applications . -
Anticancer Potential :
Pyrazole compounds have been explored in preclinical studies for their ability to induce apoptosis in cancer cells. Specific derivatives have shown promise in inhibiting tumor growth in vitro and in vivo, warranting further investigation into their mechanisms and efficacy against various cancer types .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
A key comparison lies in the substituents at position 4 of the pyrazole ring. The target compound features an iminomethyl group modified with an isopropylaminocarbonyloxy chain. In contrast, analogs such as methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 477709-61-8) replace the isopropylaminocarbonyloxy group with a fluorobenzyloxy-iminomethyl ester, altering electronic and steric properties . Similarly, ethyl 5-chloro-4-({[(4-methoxybenzoyl)oxy]imino}methyl)-2-methyl-1H-pyrrole-3-carboxylate () substitutes the pyrazole with a pyrrole ring, demonstrating how heterocycle choice impacts molecular geometry and solubility.
Halogen Substituent Effects
The chloro group at position 5 is a common feature in pyrazole derivatives.
Functional Group Modifications
The isopropylaminocarbonyloxy group in the target compound introduces hydrogen-bonding capabilities.
Molecular Weight and Solubility
The molecular weight of the target compound is estimated at ~340 g/mol (based on its formula: C₁₂H₁₈ClN₅O₂), comparable to analogs like methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate (MW: 387.8 g/mol) . However, the presence of a polar isopropylaminocarbonyloxy group may enhance aqueous solubility relative to more hydrophobic derivatives (e.g., dichlorophenyl-sulfanyl analogs) .
Data Table: Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
